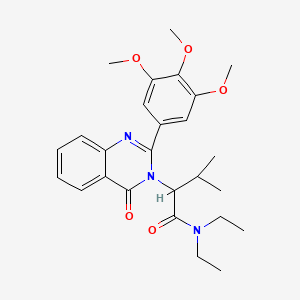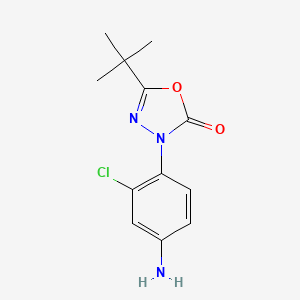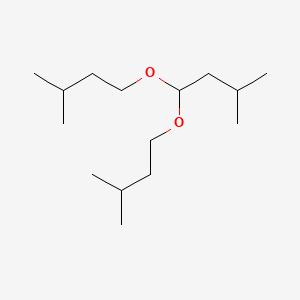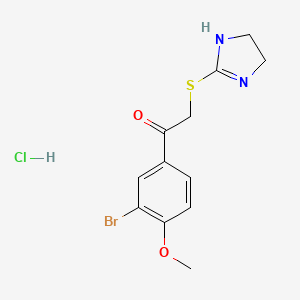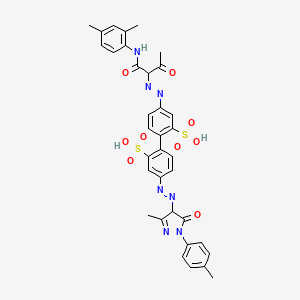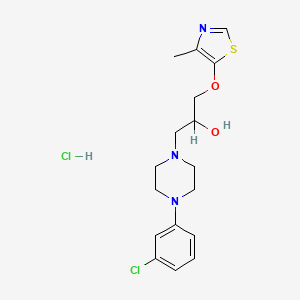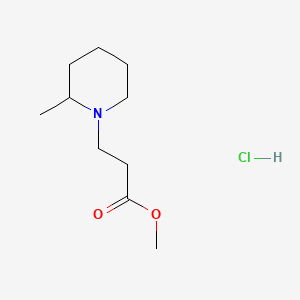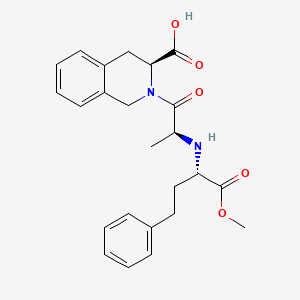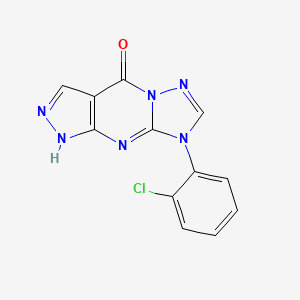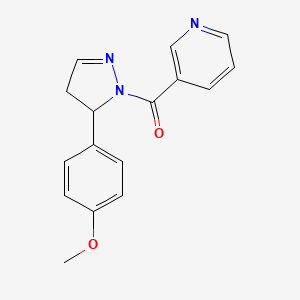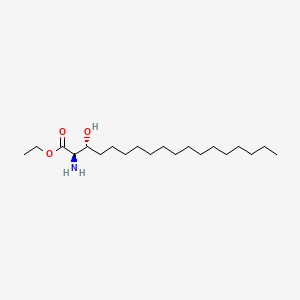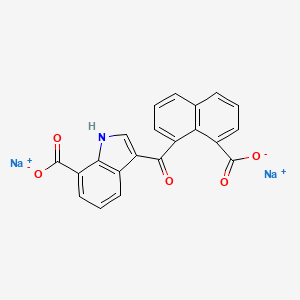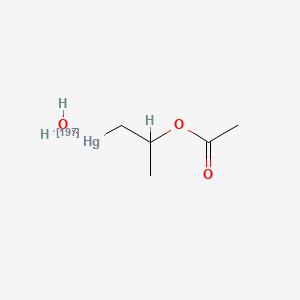
Merisoprol acetate Hg 197
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Merisoprol acetate Hg 197 involves the radiolabeling of organic precursor compounds with non-carrier-added (NCA) 197(m)Hg by electrophilic substitution . This method ensures the stability of the compound for in vivo applications.
Industrial Production Methods: Industrial production of this compound is typically carried out through custom synthesis due to its specialized nature. The process involves maintaining strict reaction conditions to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Merisoprol acetate Hg 197 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury-based compounds.
Substitution: Electrophilic substitution is a common reaction for the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like mercury(II) acetate and acetic acid.
Major Products Formed: The major products formed from these reactions include various mercury-containing compounds, which are used in further scientific research and applications .
Wissenschaftliche Forschungsanwendungen
Merisoprol acetate Hg 197 has a wide range of applications in scientific research, including:
Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.
Biology: Employed in biological studies to track the movement and distribution of mercury within biological systems.
Industry: Applied in industrial processes that require precise tracking of mercury-containing compounds.
Wirkmechanismus
The mechanism of action of Merisoprol acetate Hg 197 involves its radioactive properties. The compound emits gamma radiation, which can be detected using specialized imaging equipment. This allows researchers to visualize the distribution and concentration of the compound within a biological system. The molecular targets and pathways involved include the binding of mercury to specific proteins and enzymes, which can be tracked using radiographic techniques .
Vergleich Mit ähnlichen Verbindungen
Merisoprol Hg 197: Another radiotracer with a similar structure but different chemical properties.
Merisoprol acetate Hg 203: A variant of Merisoprol acetate with a different mercury isotope.
Uniqueness: Merisoprol acetate Hg 197 is unique due to its specific radioactive properties and stability, making it highly suitable for in vivo applications in nuclear medical diagnostics and endoradionuclide therapy .
Eigenschaften
CAS-Nummer |
24359-51-1 |
|---|---|
Molekularformel |
C5H11HgO3 |
Molekulargewicht |
316.11 g/mol |
IUPAC-Name |
2-acetyloxypropyl(197Hg)mercury-197;hydrate |
InChI |
InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1-4; |
InChI-Schlüssel |
XEYXXNNANYYHGB-MXQXJSJFSA-N |
Isomerische SMILES |
CC(C[197Hg])OC(=O)C.O |
Kanonische SMILES |
CC(C[Hg])OC(=O)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


